4-(Butylsulfanyl)-2-nitroaniline
Description
4-(Butylsulfanyl)-2-nitroaniline is a nitroaromatic compound featuring a butylsulfanyl (-S-C₄H₉) substituent at the para position and a nitro (-NO₂) group at the ortho position relative to the aniline (-NH₂) moiety. The methylsulfanyl analog has a molecular weight of 184.22 g/mol, is stored at room temperature, and is used in research settings .
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
4-butylsulfanyl-2-nitroaniline |
InChI |
InChI=1S/C10H14N2O2S/c1-2-3-6-15-8-4-5-9(11)10(7-8)12(13)14/h4-5,7H,2-3,6,11H2,1H3 |
InChI Key |
CAEMAVFCMWOXEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Sulfanyl (-S-) groups are electron-donating, which may stabilize the nitroaniline ring and influence reactivity in substitution reactions .
- Synthesis : Analogous compounds are synthesized via nucleophilic substitution (e.g., thiol reactions), palladium-catalyzed cross-coupling (e.g., Suzuki for aryl groups), or stepwise nitration/acylation .
Toxicity
Pharmacological Potential
- Piperazinyl Derivatives : Compounds like 4-(4-ethylpiperazin-1-yl)-2-nitroaniline are intermediates in anticancer agents, highlighting the role of amine substituents in enhancing bioactivity .
- Nitrosoaniline Derivatives : Substituted nitrosoanilines (e.g., N1-butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine) exhibit stimuli-responsive behaviors, suggesting applications in materials science .
Metabolic and Environmental Stability
- Sulfonyl vs. Sulfanyl : 4-(Methylsulfonyl)-2-nitroaniline (CAS 21731-56-6) is more polar than its sulfanyl analog, affecting environmental persistence and solubility .
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